molecular formula C14H16BrN B083870 1-Phenethyl-2-picolinium bromide CAS No. 10551-21-0

1-Phenethyl-2-picolinium bromide

Cat. No.: B083870
CAS No.: 10551-21-0
M. Wt: 278.19 g/mol
InChI Key: AYHBRSKXFVQPPX-UHFFFAOYSA-M
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Description

1-Phenethyl-2-picolinium bromide is a quaternary ammonium compound with the molecular formula C14H16BrN It is known for its unique structure, which includes a phenethyl group attached to a picolinium ion

Scientific Research Applications

1-Phenethyl-2-picolinium bromide has a wide range of applications in scientific research:

Safety and Hazards

1-Phenethyl-2-picolinium bromide may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-2-picolinium bromide can be synthesized through a Menshutkin-like reaction, where 2-picoline reacts with (2-bromoethyl)benzene. The reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-2-picolinium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a polar solvent and mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenethyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted picolinium salts, while oxidation and reduction reactions can modify the phenethyl group.

Mechanism of Action

The mechanism of action of 1-Phenethyl-2-picolinium bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial efficacy .

Comparison with Similar Compounds

Comparison: 1-Phenethyl-2-picolinium bromide is unique due to its specific phenethyl substitution, which enhances its lipophilicity and antimicrobial properties compared to other picolinium salts. The length and position of the alkyl chain in similar compounds can significantly affect their biological activity and cytotoxicity .

Properties

IUPAC Name

2-methyl-1-(2-phenylethyl)pyridin-1-ium;bromide
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InChI

InChI=1S/C14H16N.BrH/c1-13-7-5-6-11-15(13)12-10-14-8-3-2-4-9-14;/h2-9,11H,10,12H2,1H3;1H/q+1;/p-1
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InChI Key

AYHBRSKXFVQPPX-UHFFFAOYSA-M
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Canonical SMILES

CC1=CC=CC=[N+]1CCC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16BrN
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DSSTOX Substance ID

DTXSID50884493
Record name Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1)
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Molecular Weight

278.19 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name 1-Phenethyl-2-picolinium bromide
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CAS No.

10551-21-0
Record name Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1)
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Record name 2-methyl-1-(2-phenylethyl)pyridinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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